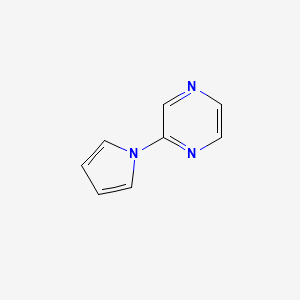

2-(1H-pyrrol-1-yl)pyrazine

Beschreibung

Historical Context and Significance of Nitrogen-Containing Heterocycles in Research

Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. frontiersin.org These compounds are fundamental to the field of medicinal chemistry, with over 75% of drugs approved by the U.S. Food and Drug Administration (FDA) featuring a nitrogen-containing heterocyclic moiety. nih.gov Their prevalence stems from their widespread occurrence in nature, forming the core of many biologically vital molecules such as nucleic acids, vitamins, and antibiotics. nih.gov The history of heterocyclic chemistry is intertwined with the development of organic chemistry, dating back to the 1800s. ijnrd.org A significant milestone was the discovery of the first pyrimidine (B1678525) derivative, alloxan, in 1818. encyclopedia.pub The unique properties of nitrogen-containing heterocycles, such as their ability to form hydrogen bonds, contribute to their diverse biological activities and make them attractive targets for synthetic organic chemists. nih.govijnrd.org

The Pyrrolopyrazine Scaffold: A Subject of Focused Chemical and Biological Investigation

The pyrrolopyrazine scaffold, which is a fusion of a pyrrole (B145914) and a pyrazine (B50134) ring, is a significant subject of investigation in chemical and biological research. researchgate.net This structural motif is of particular interest due to its presence in a variety of biologically active compounds. smolecule.com The pyrazine ring system itself is a key component in many pharmaceuticals and agrochemicals. researchgate.net The combination of the electron-rich pyrrole ring with the pyrazine ring results in unique electronic and steric properties, which can be tailored through chemical synthesis to interact with various biological targets.

The synthesis of pyrrolopyrazine derivatives has been an area of active research, with various methods being developed, including cyclization, ring annulation, and cycloaddition reactions. researchgate.net These synthetic advancements have allowed for the creation of a diverse library of pyrrolopyrazine compounds for biological evaluation.

Overview of Research Trajectories for Pyrrolopyrazine Derivatives, Including 2-(1H-pyrrol-1-yl)pyrazine

Research into pyrrolopyrazine derivatives has uncovered a broad spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents. researchgate.netsmolecule.com For instance, certain pyrrolo[1,2-a]pyrazine (B1600676) derivatives have demonstrated notable antibacterial and antifungal properties, while 5H-pyrrolo[2,3-b]pyrazine derivatives have shown promise as kinase inhibitors. researchgate.net

The specific compound, this compound, is a member of this versatile class of molecules. Its structure, featuring a pyrrole ring linked to a pyrazine ring, makes it a valuable scaffold in medicinal chemistry. cymitquimica.com Research on this and related compounds explores their potential as therapeutic agents and as building blocks for more complex heterocyclic systems. The study of pyrrolopyrazine derivatives also extends to materials science, where their electronic properties are of interest for applications in optoelectronics. rsc.org

Table 1: Investigated Biological Activities of Pyrrolopyrazine Derivatives

| Biological Activity | Description | Key Findings |

|---|---|---|

| Antimicrobial | Activity against bacteria and fungi. | Pyrrolo[1,2-a]pyrazine derivatives show significant antibacterial and antifungal effects. researchgate.net |

| Antiviral | Inhibition of viral replication. | Certain structural modifications to the pyrrolopyrazine scaffold can impart antiviral properties. ontosight.ai |

| Antitumor | Inhibition of cancer cell growth. | Some pyrrolopyrazine derivatives exhibit cytotoxic activity against cancer cell lines. ontosight.ai |

| Kinase Inhibition | Modulation of kinase enzyme activity, relevant to cancer and inflammatory diseases. | 5H-pyrrolo[2,3-b]pyrazine derivatives are particularly noted for their kinase inhibitory potential. researchgate.net |

| Anti-inflammatory | Reduction of inflammation. | Pyrrolopyrazine compounds have been explored for their anti-inflammatory properties. ontosight.ai |

| Antioxidant | Neutralization of harmful free radicals. | The scaffold has been associated with antioxidant activity. smolecule.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-6-11(5-1)8-7-9-3-4-10-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQUVXJLPCHNMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311104 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50966-75-1 | |

| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50966-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-Pyrrol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrrolopyrazine Core Structures

Classical and Established Synthetic Routes

Traditional methods for synthesizing the pyrrolopyrazine framework have laid the groundwork for many subsequent innovations. These routes often involve the sequential construction of the bicyclic system through cyclization and annulation reactions.

Cyclization Reactions for Pyrrolopyrazine Ring Formation

Cyclization reactions represent a fundamental approach to forming the pyrrolopyrazine ring system. These reactions typically involve the intramolecular formation of one of the heterocyclic rings onto a pre-existing partner.

One established method involves the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. When these precursors are treated with hydrazine (B178648), a nucleophilic cyclization occurs, leading to the formation of the pyrrolopyrazinone skeleton. beilstein-journals.org The regioselectivity of this reaction, yielding either 6-exo-dig or 6-endo-dig products, is influenced by the electronic properties of the substituents on the alkyne. beilstein-journals.org In contrast, electrophilic cyclization of the same precursors using iodine consistently yields the 6-endo-dig product. beilstein-journals.org

Another approach involves the dimerization and cyclization of 2-cyanopyrroles. thieme-connect.com Heating a toluene (B28343) solution of a 2-cyanopyrrole in the presence of potassium tert-butoxide can produce pyrrolopyrazinones in high yields. thieme-connect.com This transformation is proposed to proceed through the cyclization of an enolate onto the cyano group, followed by a Mumm-type rearrangement. thieme-connect.com

The reaction of N-propargylated-2-acyl-pyrroles with ammonium (B1175870) acetate (B1210297) and cesium carbonate also provides a straightforward route to novel 1,3-disubstituted pyrrolo[1,2-a]pyrazine (B1600676) derivatives in good to excellent yields. researchgate.net

| Starting Material | Reagents | Product Type | Yield (%) | Reference |

| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Hydrazine monohydrate | Pyrrolopyrazinone/Pyrrolotriazinone | 67 / 24 | beilstein-journals.org |

| N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Iodine | Pyrrolooxazinone | 76-79 | beilstein-journals.org |

| 2-Cyanopyrrole | Potassium tert-butoxide | Pyrrolopyrazinone | 82-98 | thieme-connect.com |

| N-propargylated-2-acyl-pyrroles | Ammonium acetate, Cs2CO3 | 1,3-disubstituted pyrrolo[1,2-a]pyrazines | 68-94 | researchgate.net |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netresearchgate.net This efficiency has been applied to the synthesis of pyrrolopyrazines.

One notable example is the Ugi multicomponent reaction. This reaction has been utilized with N-(2-oxopropyl)pyrrole-2-carboxylic acids, where the acid and ketone functionalities are present on the pyrrole (B145914) moiety. The addition of an isonitrile and an amine leads to a library of polysubstituted pyrrolopyrazinones. mdpi.com

Another MCR strategy involves the reaction of diaminoethane with either dialkyl acetylene (B1199291) dicarboxylate or ethyl pyruvate. mdpi.com The in-situ formed pyrazinone intermediate can then react with a variety of biselectrophiles to generate pyrrolopyrazinones with diverse substitution patterns. mdpi.com The Castagnoli–Cushman reaction, a type of MCR, has also been applied to pyrrole cyclic anhydrides with imines to produce a wide array of trisubstituted pyrrolopyrazinones. encyclopedia.pub

| Reaction Type | Key Reactants | Product | Reference |

| Ugi Reaction | N-(2-oxopropyl)pyrrole-2-carboxylic acids, isonitrile, amine | Polysubstituted pyrrolopyrazinones | mdpi.com |

| Pyrazinone-based MCR | Diaminoethane, dialkyl acetylene dicarboxylate/ethyl pyruvate, biselectrophiles | Substituted pyrrolopyrazinones | mdpi.com |

| Castagnoli–Cushman Reaction | Pyrrole cyclic anhydrides, imines | Trisubstituted pyrrolopyrazinones | encyclopedia.pub |

Annulation Approaches from Pyrrole-Containing Precursors

Annulation, the formation of a new ring onto an existing one, is a common strategy for building the pyrrolopyrazine core, starting from a pyrrole derivative. mdpi.com This "pyrrole-first" approach often involves an intramolecular reaction to form the pyrazinone ring. mdpi.com

A two-step method for the annulation of a pyrrole ring onto a diketopiperazine precursor has been developed. nih.govnih.gov This sequence begins with a mild aldol (B89426) condensation between a diketopiperazine and either a protected 1,3-dicarbonyl derivative or an alkynyl aldehyde. nih.govnih.gov The resulting condensation products can then be cyclized to form pyrrolodiketopiperazines using either protic acids or, for alkynyl substrates, cationic gold complexes. nih.govnih.gov

The fusion of a pyrazinone ring to a pyrrole derivative is another key strategy. mdpi.com This can be achieved through various intramolecular reactions starting from 2-monosubstituted, 1-monosubstituted, or 1,2-disubstituted pyrroles. mdpi.com For instance, pyrrole-based enaminones, prepared by reacting alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates with DMFDMA, can be cyclized in the presence of ammonium acetate to synthesize pyrrolo[1,2-a]pyrazines. mdpi.comnih.gov

Novel and Emerging Synthetic Approaches

More recent synthetic strategies have focused on improving efficiency, sustainability, and atom economy. These include catalyst-free methods and sophisticated metal-catalyzed cascade reactions.

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a significant goal in green chemistry. For pyrrolopyrazines, several such methods have been reported.

A one-pot, metal-free cascade reaction has been developed for the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines starting from 1-phenyl-2-(1H-pyrrol-1-yl)ethanone. researchgate.net This method allows for the production of a broad range of derivatives. researchgate.net

Another catalyst-free approach involves the reaction of N-allenylpyrrole-2-carbaldehydes with phenylhydrazine, which quantitatively yields phenylaminopyrrolo[1,2-a]pyrazinium salts. researchgate.net Additionally, the oxidative ring-opening of 1H-pyrazol-5-amines can generate 3-diazenylacrylonitriles. sci-hub.se The subsequent nucleophilic addition of deprotonated 1H-pyrrole-2-carbaldehydes triggers a domino cyclization to afford 3H-pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazine derivatives under mild, transition-metal-free conditions. sci-hub.se

Microwave-assisted, metal-free amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines exclusively yields 3-amino-pyrrolopyrazines. rsc.orgrsc.org

| Starting Materials | Key Features | Product | Reference |

| 1-Phenyl-2-(1H-pyrrol-1-yl)ethanone | One-pot cascade reaction | Trisubstituted pyrrolo[1,2-a]pyrazines | researchgate.net |

| N-Allenylpyrrole-2-carbaldehydes, Phenylhydrazine | Quantitative yield | Phenylaminopyrrolo[1,2-a]pyrazinium salts | researchgate.net |

| 1H-Pyrazol-5-amines, 1H-Pyrrole-2-carbaldehydes | Oxidative ring-opening, domino cyclization | 3H-Pyrazolo[3,4-e]pyrrolo[1,2-a]pyrazines | sci-hub.se |

| 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines | Microwave irradiation | 3-Amino-pyrrolopyrazines | rsc.orgrsc.org |

Metal-Catalyzed Cascade Reactions

Transition-metal catalysis offers powerful and selective methods for constructing complex heterocyclic systems. Cascade reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. mdpi.com

Palladium-catalyzed cascade reactions have been employed in the synthesis of pyrrolopyrazines. For example, the reaction of 2-(cyanomethoxy)chalcones with arylboronic acids, catalyzed by Pd(II), can selectively produce benzofuro[2,3-c]pyridines, a related heterocyclic system. researchgate.net More directly, Pd-catalyzed intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides can regioselectively generate pyrrolo[1,2-a]pyrazin-1-ones through an amination reaction. researchgate.net The palladium-catalyzed reaction of N-allyl pyrrole-2-carboxamide can lead to different products depending on the specific catalyst and conditions used. encyclopedia.pub

Gold-catalyzed reactions have also proven useful. AuCl3 can catalyze the cyclization of N-propargyl pyrazoles to synthesize pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazine (B574655) derivatives. sci-hub.se Furthermore, a tandem Ugi multicomponent reaction followed by a gold(I)-catalyzed regioselective annulation can be used to synthesize functionalized pyrrolo[1,2-a]pyrazine derivatives.

The oxidative ring-opening of 1H-pyrazol-5-amines can be followed by a domino cyclization with deprotonated 1H-pyrrole-2-carbaldehydes to form novel pyrazolo-pyrrolo-pyrazine fused heterocycles. sci-hub.se

| Metal Catalyst | Key Reaction Type | Starting Materials | Product | Reference |

| Palladium | Intramolecular Cyclization | N-Alkyl-N-allyl-pyrrolo-2-carboxamides | Pyrrolo[1,2-a]pyrazin-1-ones | researchgate.net |

| Gold | Cyclization | N-Propargyl pyrazoles | Pyrazolo[1,5-a]pyrrolo[2,1-c]pyrazines | sci-hub.se |

| Gold | Tandem Ugi/Annulation | Not specified | Functionalized pyrrolo[1,2-a]pyrazines |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrrolopyrazines. rsc.orgresearchgate.net This nonconventional heating method offers substantial reductions in reaction times, often from hours to minutes, along with increased product yields and purities. rsc.orgresearchgate.net The efficiency of MAOS stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

One notable application is the Paal-Knorr condensation between an aminopyrazine and a 1,4-dicarbonyl compound equivalent, such as 2,5-dimethoxytetrahydrofuran. Under microwave irradiation, this reaction can be completed with high efficiency. For instance, the synthesis of 2-(1H-pyrrol-1-yl)pyridine, a structurally related compound, achieves near-quantitative yields in water, highlighting the green chemistry potential of this approach.

Sondhi et al. developed a simple and environmentally friendly microwave-assisted protocol for synthesizing azomethine and amidine derivatives of isoindole and pyrrolopyrazine starting from pyrazine-2,3-dicarboxylic acid and hydrazine hydrate. rsc.org This method underscores the versatility of microwave irradiation in constructing fused heterocyclic systems. rsc.org Researchers have also compared conventional heating with microwave-assisted methods for synthesizing porphyrazine derivatives substituted with pyrrole moieties, finding the microwave approach to be superior in terms of reaction time and efficiency. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 24 hours | 10 minutes | researchgate.net |

| Yield | Moderate | High | rsc.org |

| Conditions | Reflux | 120-180 °C | researchgate.net |

| Solvents | Organic Solvents (e.g., n-butanol) | Water, Methanol, or Solvent-free | rsc.orgresearchgate.net |

| Environmental Impact | Higher | Lower | researchgate.net |

The data clearly indicates that microwave-assisted techniques provide a more rapid and efficient pathway for the synthesis of pyrrole-containing heterocyclic systems. rsc.orgresearchgate.net

Tandem Cyclization Sequences

A notable example involves a tandem hydroamination-SNAr (Nucleophilic Aromatic Substitution) sequence to produce 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines. researchgate.net This method proceeds under mild, catalyst-free conditions, expanding the scope of pyrazine (B50134) chemistry. researchgate.net Another strategy employs the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide. mdpi.com Depending on the specific palladium catalyst and reaction conditions, this reaction can yield different products, such as pyrrolo[1,2-a]pyrazines. mdpi.com For instance, using palladium acetate leads to the fully aromatized pyrrolo[1,2-a]pyrazine, while PdCl₂(CH₃CN)₂ can result in other cyclized products. mdpi.com

The synthesis of pyrrolo[1,2-a]pyrazines has also been achieved through the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate. researchgate.net Furthermore, tandem sequences involving the cleavage and cyclization of the azine ring in 1-phenylethynyl substituted tetrahydropyrrolo[1,2-a]pyrazines have been used to synthesize expanded ring systems like pyrrolo[1,2-d] researchgate.netdiazecines. urfu.ru These complex transformations highlight the power of tandem reactions to build molecular complexity from relatively simple starting materials. urfu.ru

Table 2: Examples of Tandem Cyclization Sequences in Pyrrolopyrazine Synthesis

| Starting Materials | Key Transformation | Product Core Structure | Reference |

|---|---|---|---|

| 2-Aminopyrazine, Alkyne | Hydroamination-SNAr | Dihydro-5H-pyrrolo[2,3-c]pyrazine | researchgate.net |

| N-allyl pyrrole-2-carboxamide | Palladium-catalyzed cyclization | Pyrrolo[1,2-a]pyrazine | mdpi.com |

| 2-Formylpyrrole-based enaminones | Cyclization with ammonium acetate | Pyrrolo[1,2-a]pyrazine | researchgate.net |

| 1-Alkyl-1-phenylethynyl tetrahydropyrrolo[1,2-a]pyrazines, Alkynes | Cleavage/Cyclization | Pyrrolo[1,2-d] researchgate.netdiazecine | urfu.ru |

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. acs.org The focus is on developing methods that are environmentally benign, resource-efficient, and sustainable. researchgate.net

A key aspect of green synthesis is the use of non-toxic, renewable starting materials and environmentally friendly solvents like water. researchgate.netacs.org For instance, the synthesis of N-substituted pyrrole carboxylic acid derivatives has been reported from 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org This reaction can be performed under solvent-free conditions or in aqueous solutions, leading to high yields of the desired pyrrole derivatives. acs.org The subsequent reaction of 3-hydroxy-2-pyrones with ethylenediamine (B42938) readily produces dihydropyrrolepyrazinone derivatives, demonstrating a sustainable route to this class of compounds. acs.org

Microwave-assisted synthesis is inherently a green technique as it often leads to shorter reaction times, reduced energy consumption, and can frequently be performed in greener solvents or under solvent-free conditions. rsc.orgresearchgate.net The use of water as a solvent in the microwave-assisted Paal-Knorr condensation to form pyrrole-pyridine systems is a prime example of a sustainable synthetic protocol. These approaches not only minimize environmental impact but also often lead to safer and more economical manufacturing processes. researchgate.net

Stereoselective Synthesis of Chiral Pyrrolopyrazine Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a major focus in modern organic chemistry, particularly for the preparation of pharmaceuticals. While specific examples focusing exclusively on 2-(1H-pyrrol-1-yl)pyrazine are limited, the principles of asymmetric synthesis are broadly applicable to the pyrrolopyrazine scaffold. The synthesis of chiral pyrrolopyrazine derivatives is crucial for investigating their interactions with biological systems, which are inherently chiral.

Methodologies developed for other nitrogen-containing heterocycles provide a blueprint for potential stereoselective routes to pyrrolopyrazines. Organocatalysis, for example, has been successfully employed in the domino-type Michael addition reactions to synthesize chiral, enantiomerically enriched dihydropyrano[2,3-c]pyrazole derivatives. metu.edu.tr These reactions utilize bifunctional organocatalysts, such as those based on quinine/squaramide, to control the stereochemical outcome. metu.edu.tr A similar strategy could be envisioned for constructing chiral pyrrolopyrazine cores.

Furthermore, light-induced N-heterocyclic carbene (NHC) catalyzed asymmetric [4 + 2] cycloadditions have been used to create chiral pyrano[2,3-c]pyrazolone derivatives bearing vicinal tertiary and quaternary carbon stereocenters. nih.gov The adaptation of such photocatalytic or organocatalytic methods to suitable pyrrole and pyrazine precursors could open new avenues for the asymmetric synthesis of complex chiral pyrrolopyrazine derivatives. The synthesis of spiroquinoxaline pyrrolizine derivatives via a microwave-assisted, one-pot stereoselective process also demonstrates the feasibility of creating complex chiral-fused N-heterocycles. rsc.org

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Reactions of the Pyrrolopyrazine Moiety

The pyrrole (B145914) ring is the primary site for electrophilic attack in the 2-(1H-pyrrol-1-yl)pyrazine system. Due to the activating effect of the pyrrole nitrogen, electrophilic substitution reactions such as halogenation, nitration, and acylation occur preferentially on this ring, typically at the C2' and C5' positions, which are ortho and para to the linking nitrogen atom. The pyrazine (B50134) ring, being electron-deficient, is generally deactivated towards electrophilic substitution.

Conversely, the pyrazine ring is the target for nucleophilic reactions. While unsubstituted pyrazine is not highly reactive towards nucleophiles, the introduction of activating groups or the formation of an N-oxide can facilitate nucleophilic substitution. Intramolecular nucleophilic cyclization is a key strategy in synthesizing more complex derivatives, such as pyrrolopyrazinones, from N-alkyne-substituted pyrrole precursors. beilstein-journals.orgnih.gov The regioselectivity of these cyclizations can be influenced by the electronic nature of the substituents on the alkyne chain. beilstein-journals.orgnih.gov

For instance, electrophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with iodine leads to the formation of iodine-substituted pyrrolo-oxazinone derivatives. nih.gov This highlights how the pyrrole moiety can be manipulated to initiate reactions that ultimately involve the pyrazine precursor structure.

| Reaction Type | Reagent/Conditions | Primary Reactive Site | Typical Product |

|---|---|---|---|

| Electrophilic Acetylation | Acetic Anhydride | Pyrrole Ring | Acetylated Pyrrolopyrazine |

| Electrophilic Formylation | Vilsmeier-Haack Reagent | Pyrrole Ring | Formylated Pyrrolopyrazine |

| Electrophilic Cyclization | Iodine (I₂) | Pyrrole and Side Chain | Iodine-substituted Fused Systems beilstein-journals.orgnih.gov |

| Nucleophilic Cyclization | Hydrazine (B178648) | Pyrrole and Side Chain | Pyrrolopyrazinone Derivatives beilstein-journals.orgnih.gov |

Annulation and Ring-Fusion Reactions to Form Polycyclic Systems

Annulation and ring-fusion reactions provide a powerful strategy for constructing complex polycyclic systems from the pyrrolopyrazine core. These reactions typically involve the formation of one or more new rings fused onto the existing heterocyclic framework. A common approach involves intramolecular cyclization of derivatives bearing reactive functional groups on a side chain.

For example, N-alkyne-substituted pyrrole esters can undergo intramolecular cyclization to form fused systems like pyrrolopyrazinones and pyrrolooxazinones. nih.gov The outcome of these reactions, such as 6-exo-dig versus 6-endo-dig cyclization, can be controlled by the choice of reagents and the electronic properties of the substituents. beilstein-journals.orgnih.gov

Another strategy involves the reaction of pyrrole derivatives with other molecules in a cascade process to build up the fused ring system. While not directly starting from this compound, the annulation of 1H-pyrrole-2,3-diones with thioacetamide (B46855) to create 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) demonstrates a relevant synthetic approach for fusing a pyridine-like ring to a pyrrole core. nih.gov Similarly, tandem annulation reactions of 1,3-enynes are used to construct functionalized pyridine (B92270) and pyrrole derivatives, showcasing modern methods for building such heterocyclic systems. beilstein-journals.org

| Starting Material Type | Reaction/Conditions | Resulting Polycyclic System | Reference |

|---|---|---|---|

| N-Alkyne-Substituted Pyrrole Ester | Nucleophilic Cyclization with Hydrazine | Pyrrolopyrazinone | beilstein-journals.orgnih.gov |

| N-Alkyne-Substituted Pyrrole Ester | Electrophilic Cyclization with Iodine | Pyrrolooxazinone | beilstein-journals.orgnih.gov |

| 1H-Pyrrole-2,3-diones | Annulation with Thioacetamide | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | nih.gov |

| 2-(2-Enynyl)pyridines and Propargyl Amines | Ag(I)-Mediated Annulation | 1-(2H-Pyrrol-3-yl)indolizine | nih.gov |

Heteroatom Modification and Substitution Patterns

Modification of the nitrogen heteroatoms within the this compound structure can significantly alter its chemical reactivity and substitution patterns. While the pyrrole nitrogen is relatively unreactive due to its involvement in the aromatic sextet, the two nitrogen atoms in the pyrazine ring are more basic and can be targeted for modification.

N-oxidation of one of the pyrazine nitrogens would increase the electron-deficiency of the ring, further activating it for nucleophilic attack. This modification can also influence the regioselectivity of both nucleophilic and electrophilic reactions on the pyrazine ring, directing substituents to specific positions.

The inherent substitution pattern is dictated by the directing effects of the two rings. The pyrrole ring acts as an activating group, directing electrophiles to its own C2' and C5' positions. The pyrazine ring, being deactivating, would direct incoming electrophiles (in the rare event of a reaction on that ring) to positions meta to its nitrogen atoms. For nucleophilic attack, substitution is favored at positions ortho and para to the nitrogen atoms.

Reactions of Side Chains and Functional Groups on the Pyrrolopyrazine Core

The introduction of functional groups onto the pyrrolopyrazine core opens up a vast array of possibilities for further derivatization. The reactivity of these side chains is often independent of the core heterocyclic system, allowing for standard organic transformations.

For example, a carboxylic acid substituent on the pyrazine ring can undergo esterification, reduction to an alcohol, or conversion to an amide. An amino group, such as that in 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1-(2H)-one, can be readily acylated with reagents like acetic anhydride. beilstein-journals.org Alkyl groups attached to the pyrazine ring possess acidic protons at the "benzylic" position (adjacent to the ring), which can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles. pearson.com

| Functional Group | Reaction Type | Reagent Example | Product Type |

|---|---|---|---|

| Amino (-NH₂) | Acylation | Acetic Anhydride beilstein-journals.org | Acetamide (-NHCOCH₃) |

| Carboxylic Acid (-COOH) | Esterification | Alcohol/Acid Catalyst | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ | Hydroxymethyl (-CH₂OH) |

| Alkyl (-CH₃) | Deprotonation/Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | Elongated Alkyl Chain (-CH₂R) |

Computational and Theoretical Chemistry Studies of Pyrrolopyrazine Derivatives

Electronic Structure and Aromaticity Investigations

The electronic structure and aromaticity of pyrrolopyrazine derivatives are of significant interest due to their influence on the molecule's stability, reactivity, and photophysical properties. These characteristics arise from the interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyrazine (B50134) ring.

The compound 2-(1H-pyrrol-1-yl)pyrazine features two interconnected aromatic rings, a five-membered pyrrole ring and a six-membered pyrazine ring. The π-electron systems of these rings are conjugated, leading to delocalization across the entire molecular framework. The nitrogen atom in the pyrrole ring contributes to the π-system, enhancing its electron-donating character, while the two nitrogen atoms in the pyrazine ring withdraw electron density, making it an electron-acceptor moiety. This intramolecular charge transfer character is a key feature of its electronic structure.

Studies on related pyrrolopyrazine systems have shown that the degree of π-electron delocalization has a significant impact on their electronic and optical properties. For instance, in dipyrrolopyrazine (DPP) derivatives, the planar structure allows the pyrrole ring to effectively participate in electron delocalization, which is crucial for their potential use in optoelectronic materials. mdpi.com The connection between the two rings in this compound facilitates this delocalization, which influences the molecule's stability and chemical behavior. The high reactivity of pyrrole towards ozone, for example, is attributed to the high electron density of the ring due to the nitrogen atom's contribution to the π-aromatic system. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability. imist.ma

For molecules with donor-acceptor character like this compound, the HOMO is typically localized on the electron-donating part (the pyrrole ring), while the LUMO is localized on the electron-accepting part (the pyrazine ring). This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer upon electronic excitation.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| (E, E)-2, 5-bis [2-(1-methyl-1H-pyrrole-2-yl)-vinyl] pyrazine (BMPVP) | DFT/B3LYP | -5.12 | -2.54 | 2.58 | researchgate.net |

| 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine (Analog) | DFT | - | - | ~4.2-4.5 | bohrium.com |

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules like this compound from first principles.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. growingscience.com DFT calculations are employed to optimize the ground-state geometry, calculate vibrational frequencies, and determine various electronic properties such as molecular electrostatic potential (MEP), atomic charges, and frontier orbital energies. nih.gov

In the context of pyrrolopyrazine derivatives, DFT studies have been used to investigate structural parameters, stability, and reactivity. For instance, in a study of a new pyrazine cadmium(II) porphyrin compound, DFT with the B3LYP functional was used to optimize the geometry and analyze electronic properties through Natural Bond Orbital (NBO) analysis. mdpi.comrsc.org Such analyses reveal hyperconjugative interactions and charge distributions, which are essential for understanding the bonding and stability of the molecule. Quantum chemical studies on the reaction of N-allenyl-1H-pyrrole-2-yl-carbaldehydes to form pyrrolopyrazine oxides have also utilized DFT to elucidate reaction mechanisms and the influence of substituents. bohrium.comresearchgate.net These studies underscore the power of DFT in predicting the chemical behavior of complex heterocyclic systems.

Time-Dependent Density Functional Theory (TD-DFT) is the extension of DFT to study excited-state properties. It is a primary method for calculating the electronic absorption spectra of molecules, providing information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. growingscience.comchemscene.com

For a molecule like this compound, TD-DFT calculations can predict the UV-Vis absorption spectrum. The electronic transitions are typically of a π-π* nature, often with significant intramolecular charge transfer (ICT) from the pyrrole to the pyrazine ring. A TD-DFT study on (E, E)-2, 5-bis [2-(1-methyl-1H-pyrrole-2-yl)-vinyl] pyrazine (BMPVP) successfully correlated theoretical calculations with experimental UV spectra, confirming the electronic properties of the system. researchgate.net Another study on derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene, which included pyrazine and pyrrole fragments, used TD-DFT to predict absorption and fluorescence wavelengths, identifying them as promising candidates for OLED materials. mdpi.com

| Compound | Method | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character | Reference |

|---|---|---|---|---|---|

| (E, E)-2, 5-bis [2-(1-methyl-1H-pyrrole-2-yl)-vinyl] pyrazine (BMPVP) | TD-DFT | 398 | 1.53 | HOMO → LUMO | researchgate.net |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules. These methods can provide insights into conformational flexibility, interactions with solvents, and binding to biological targets. smolecule.com

For pyrrolopyrazine derivatives, molecular modeling is particularly relevant in the context of drug design and materials science. For example, molecular dynamics simulations have been used to study the interaction of pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives with enzymes, showing how these molecules establish stable interactions within the active sites. researchgate.net In these simulations, the system's evolution over time is tracked, providing information on the stability of intermolecular interactions, such as hydrogen bonds and salt bridges. While specific MD simulations for this compound are not documented, the methodologies applied to similar systems demonstrate the potential of these techniques. For instance, MD simulations of pyrrolidinone analogs have been used to evaluate docking results and understand their binding modes within enzymes like COX-2 and LOX-5. nih.gov These approaches could be applied to this compound to explore its interactions in various chemical or biological environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In the context of pyrrolopyrazine derivatives, MD simulations are crucial for understanding the stability and dynamics of ligand-receptor complexes, which is essential for drug design. nih.govdntb.gov.ua

Research on related pyrrole-fused heterocyclic derivatives highlights the utility of MD simulations in validating conformations predicted by molecular docking. nih.gov For instance, in studies of pyrrolo[1,2-a]quinoline (B3350903), a related fused heterocycle, MD simulations were employed to investigate the stability of its interaction with the protein tubulin. The simulations revealed that some interactions predicted by initial docking experiments were not stable over time, emphasizing the importance of MD in refining binding models. nih.gov Similarly, MD simulations of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives showed that key interactions with catalytic residues of target enzymes, such as the aspartate dyad of BACE1, were maintained throughout the simulation trajectories, indicating stable and strong binding. nih.gov

These studies demonstrate that MD simulations provide a more dynamic and realistic picture of the molecular interactions between pyrrolopyrazine-type compounds and their biological targets. nih.govnih.gov The method is also used to impose specific conditions, such as constant temperature or pressure, to study transport properties in non-equilibrium states, further expanding its application in understanding the behavior of these compounds in biological systems. researchgate.net By observing the fluctuations and conformational changes of the ligand-protein complex, researchers can gain a deeper understanding of the binding mechanisms that underpin the biological activity of these derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Despite the importance of the pyrrolopyrazine scaffold, specific QSAR studies on this class are limited. researchgate.net However, QSAR studies on the parent pyrazine and pyrrole structures provide a framework for understanding the potential application of this methodology.

QSAR models can be developed in two (2D-QSAR) or three dimensions (3D-QSAR). 2D-QSAR studies correlate physicochemical properties and topological descriptors with activity. For example, a 2D-QSPR (Quantitative Structure-Property Relationship) study on 78 pyrazine derivatives successfully modeled their odor thresholds using multiple linear regression (MLR). ijournalse.org The model indicated that variations in odor activities depend significantly on the chemical structure, particularly the type and position of substituents on the pyrazine ring. ijournalse.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecular fields (steric, electrostatic, hydrophobic, etc.). A 3D-QSPR study of the same 78 pyrazine derivatives yielded statistically significant models that could predict odor thresholds. researchgate.net Similarly, 3D-QSAR studies on a series of pyrrole-indoline-2-ones as Aurora A kinase inhibitors produced reliable CoMFA and CoMSIA models that were used to guide the design of new, more potent inhibitors. nih.gov These models help identify the key structural features that enhance or diminish biological activity. nih.gov

The statistical robustness of QSAR models is critical and is typically evaluated using parameters like the squared correlation coefficient (r²) and the leave-one-out cross-validated correlation coefficient (r²cv or q²).

Table 1: Statistical Results of 3D-QSAR Models for Pyrrole & Pyrazine Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Target | Method | r² | r²cv (q²) | r²test | Source |

|---|---|---|---|---|---|---|

| Pyrrole-indoline-2-ones | Aurora A Kinase | CoMFA | 0.972 | 0.726 | - | nih.gov |

| Pyrrole-indoline-2-ones | Aurora A Kinase | CoMSIA | 0.984 | 0.566 | - | nih.gov |

These studies collectively suggest that QSAR modeling is a valuable tool for systematically exploring the structure-activity relationships of pyrrolopyrazine derivatives, guiding the optimization of their biological properties. researchgate.netnih.gov

Computational Validation of Biological Data

Computational methods are frequently used to validate, interpret, and predict experimental biological data. Techniques like molecular docking, virtual screening, and quantum chemical calculations provide a molecular-level rationale for observed biological activities. nih.govrsc.org

Molecular docking is a primary tool for predicting the binding orientation of a small molecule to its protein target. In studies of pyrazolopyrimidine derivatives as CDK2 inhibitors, docking was used to investigate the binding modes within the enzyme's active site. The computational results were found to be in agreement with the observed biological activity, providing a structural explanation for the inhibition. rsc.org However, docking results alone can sometimes be insufficient or misleading. For pyrrolo-fused heterocycles targeting tubulin, it was found that subsequent MD simulations were necessary for an adequate description of the binding interactions, as some initial docking predictions were not stable. nih.gov

Pharmacophore-based virtual screening is another powerful technique. This method was used to screen an in-house dataset of pyrazolone (B3327878) derivatives to find dual inhibitors for Janus kinases (JAKs). The computationally selected compounds were then synthesized and tested in vitro, with several showing potent inhibitory activity in the low nanomolar range, thus validating the predictive power of the computational model. univie.ac.at

Furthermore, quantum chemical calculations can establish a strong connection between theoretical descriptors and experimental findings. researchgate.net In a study of pyrazine derivatives, quantum chemical descriptors were calculated using Density Functional Theory (DFT) to develop a 2D-QSPR model that successfully predicted odor thresholds, a form of biological data. ijournalse.org This integration of computational modeling with experimental evaluation allows for a more comprehensive understanding of the structure-activity landscape, facilitating the rational design of new derivatives with improved therapeutic potential. univie.ac.at

Biological Activity Mechanisms of Pyrrolopyrazine Derivatives: in Vitro Perspectives

Mechanistic Investigations of Antimicrobial Activities

Pyrrolopyrazine derivatives have been identified as possessing significant antimicrobial capabilities, with research pointing towards distinct mechanisms of action against bacteria, fungi, and viruses. researchgate.net The pyrrolo[1,2-a]pyrazine (B1600676) class, in particular, has shown notable antibacterial, antifungal, and antiviral potential. researchgate.net

The antibacterial effects of pyrrolopyrazine derivatives are multifaceted, with a prominent mechanism involving the disruption of bacterial communication.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms and the production of virulence factors. mdpi.comnih.gov The inhibition of QS, often referred to as quorum quenching, is an attractive strategy for combating bacterial infections as it can disarm pathogens without exerting selective pressure that leads to resistance. nih.govnih.gov

Several pyrrolopyrazine derivatives have been identified as effective quorum sensing inhibitors (QSI). researchgate.net Notably, hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (B96141) derivatives have demonstrated significant QSI effects against various bacteria. researchgate.net For instance, metabolites isolated from Streptomyces parvus, which include compounds from the pyrrole-pyrazine group, have shown the ability to reduce biofilm formation in both Staphylococcus aureus and Escherichia coli. researchgate.net One of the active compounds, cyclophenylalanylprolyl/cFP, is considered a potential quorum-sensing inhibitor. researchgate.net Studies have shown that cyclic dipeptides (CDPs), which include pyrrolopyrazine structures like Cyclo (L-Leu-L-Pro), can inhibit QS and regulate the production of various metabolites in pathogenic bacteria. nih.gov

| Compound/Derivative Class | Source/Type | Observed Effect | Target Organism(s) | Reference |

|---|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine-1,4-dione derivatives | Synthetic | Significant Quorum Sensing Inhibition (QSI) effect and antibacterial properties. | Various bacteria | researchgate.net |

| Cyclophenylalanylprolyl (cFP) and Pyrrole-pyrazine group | Metabolite from Streptomyces parvus amo.128 | Reduced biofilm formation by S. aureus and E. coli. Potential QS inhibition. | Staphylococcus aureus, Escherichia coli | researchgate.net |

| Cyclic dipeptides (e.g., Cyclo (L-Leu-L-Pro)) | Metabolite from Pseudomonas aeruginosa RKC1 | Exhibited quorum-sensing inhibition against the pathogen during its active growth phase. | Lelliottia amnigena RCE | nih.gov |

The antifungal activity of pyrrolopyrazine derivatives has been linked to the disruption of essential fungal cellular processes. nih.gov

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a critical enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of ergosterol (B1671047) in fungi. nih.gov Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of HMGR disrupts ergosterol production, leading to impaired membrane integrity and fungal cell death. This mechanism is the target of statin drugs, which are known inhibitors of both human and Candida HMGR. nih.gov

Recent studies have explored pyrrolo[1,2-a]pyrazines as potential antifungal agents targeting HMGR. nih.gov In silico docking simulations have been used to analyze the interaction of these compounds with the active site of the HMGR enzyme in various Candida species. These computational studies suggest that pyrrolo[1,2-a]pyrazine derivatives can effectively bind to the enzyme, presenting a plausible mechanism for their observed potent antifungal effects. nih.gov

| Compound Class | Proposed Mechanism | Target Enzyme | Target Organism(s) | Reference |

|---|---|---|---|---|

| Pyrrolo[1,2-a]pyrazines | Inhibition of ergosterol synthesis pathway. | 3-hydroxy-methyl-glutaryl-CoA reductase (HMGR) | Candida species | nih.gov |

| Pyrazole (B372694) Analogs | Inhibition of HMG-CoA reductase. | HMG-CoA Reductase | Not specified | nih.gov |

The emergence of novel viral threats like SARS-CoV-2 has spurred research into new antiviral agents, with pyrrole-fused heterocycles showing promise. nih.gov Coronaviruses encode a macrodomain (Mac1) protein that is essential for viral replication and for blocking the host's interferon response. nih.gov Inhibiting Mac1 is therefore a key therapeutic strategy.

Research has identified a series of pyrrolo-pyrimidine-based compounds that act as SARS-CoV-2 Mac1 inhibitors. nih.gov An initial compound, 4a (MCD-628) , was found to inhibit Mac1 activity in vitro, but its acidic nature was hypothesized to limit cell permeability, thus preventing it from reducing viral replication in cell-based assays. nih.gov To address this, several hydrophobic derivatives were developed. Among these, compounds 5c and 6e were found to inhibit not only Mac1 in vitro but also the replication of murine hepatitis virus (MHV) and SARS-CoV-2. nih.gov Their inhibitory effect on SARS-CoV-2 was notably observed in the presence of interferon-γ, mimicking the behavior of a virus with a deleted Mac1 domain. nih.gov

| Compound | Mechanism | Target | Activity | Reference |

|---|---|---|---|---|

| 4a (MCD-628) | Inhibition of Mac1 activity. | SARS-CoV-2 Mac1 | Inhibited Mac1 in vitro but did not reduce CoV replication. | nih.gov |

| 5a, 5c, 6d, 6e | Inhibition of Mac1 activity. | SARS-CoV-2 Mac1 | Inhibited Mac1 in vitro and inhibited murine hepatitis virus (MHV) replication. | nih.gov |

| 5c, 6e | Inhibition of Mac1 activity. | SARS-CoV-2 Mac1 | Inhibited SARS-CoV-2 replication in the presence of IFNγ. | nih.gov |

Antifungal Action Mechanisms

Mechanistic Investigations of Anticancer Activities

Pyrrolopyrazine and related pyrrole-fused derivatives have emerged as a versatile scaffold for the development of novel anticancer agents. acs.orgmdpi.com In vitro studies have revealed their ability to induce cytotoxicity in various cancer cell lines through diverse mechanisms, including the inhibition of key enzymes involved in cell signaling and proliferation, and the disruption of the cellular cytoskeleton. acs.orgmdpi.com

One line of research has focused on designing pyrrolo-fused heterocycles as analogs of phenstatin (B1242451), a known inhibitor of tubulin polymerization. mdpi.com The rationale is that replacing a key structural component of phenstatin with a pyrrolo-fused ring system could yield compounds with potent anticancer properties. mdpi.com Indeed, a pyrrolo[1,2-a]quinoline (B3350903) derivative, 10a , was found to be highly active against several cancer cell lines, notably the renal cancer cell line A498, and was confirmed to inhibit tubulin polymerization in vitro. mdpi.com

Another approach involves targeting specific protein kinases that are often dysregulated in cancer. Derivatives of 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine have been investigated as inhibitors of Janus kinase 3 (JAK3), a key enzyme in signaling pathways that regulate cell proliferation. Similarly, certain pyrrolopyrimidine derivatives have been shown to induce apoptosis and reactive oxygen species (ROS) in MCF-7 breast cancer cells, with a lead compound, Compound 3 , also demonstrating significant inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis. nih.gov

Furthermore, novel series of dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects. acs.org The 3-nitrophenyl derivative 7m from this series displayed the most potent antiproliferative activity against pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancer cell lines, with an efficacy nearly twice that of the standard drug etoposide (B1684455) against Panc-1 cells. acs.org

| Compound/Derivative Class | Proposed Mechanism | Target Cell Line(s) | Key Findings (e.g., IC50) | Reference |

|---|---|---|---|---|

| Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine derivative 7m | Antiproliferative/Cytotoxic | Panc-1, PC3, MDA-MB-231 | IC50 = 12.54 µM (Panc-1) | acs.org |

| Pyrrolopyrimidine derivative Compound 3 | MMP-9 Inhibition, Apoptosis Induction, ROS Induction | MCF-7 | IC50 = 23.42 µM | nih.gov |

| 2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine derivatives | Janus kinase 3 (JAK3) Inhibition | Cancer cell lines (unspecified) | Selective inhibition of cancer cells. | |

| Pyrrolo[1,2-a]quinoline derivative 10a | Tubulin Polymerization Inhibition | A498 (renal), others | GI50 = 27 nM (A498) | mdpi.com |

Apoptosis Induction Pathways

Pyrrolopyrazine derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a critical process in cancer therapy. ontosight.ai Studies have shown that these compounds can trigger cell death in various cancer cell lines through mechanisms that are sometimes independent of the tumor suppressor protein p53. nih.gov

One study on novel pyrrolopyrimidine urea (B33335) derivatives demonstrated that the most potent compound, identified as 4c , induced apoptosis in both HCT-116 wild-type and HCT-116 p53-/- colon cancer cell lines. nih.gov This suggests the compound activates a p53-independent apoptotic pathway. nih.gov Further investigation revealed that the apoptotic process was dependent on the BAX/BAK pathway, as cells lacking both BAX and BAK did not undergo apoptosis when treated with compound 4c . nih.gov The mechanism involves the activation of the intrinsic mitochondrial pathway, evidenced by the increased activation of caspase-9 and caspase-3. nih.govresearchgate.net

Another series of pyrrole-tethered bisbenzoxazole (PTB) derivatives also showed the ability to induce early-stage apoptosis in MCF-7 breast cancer cells. researchgate.net The most active compounds, B8 , B14 , and B18 , were found to selectively activate the caspase-9-mediated apoptotic pathway. researchgate.net Similarly, research on pyrrolo[2,3-d]pyrimidine derivatives found that compound 5k induced apoptosis in HepG2 liver cancer cells by increasing the levels of the pro-apoptotic protein Bax and the executioner enzyme caspase-3, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. mdpi.com

The induction of apoptosis by these derivatives is often linked to the generation of reactive oxygen species (ROS). Excessive ROS can trigger both extrinsic and intrinsic apoptotic pathways. spandidos-publications.com For instance, the matrine (B1676216) derivative YF3-5 was shown to significantly induce apoptosis in A549 lung cancer cells in a dose-dependent manner, an effect attributed to ROS generation. spandidos-publications.com

| Compound | Cell Line | Apoptotic Mechanism | Key Findings |

| Compound 4c (pyrrolopyrimidine urea derivative) | HCT-116 (colon cancer) | p53-independent, BAX/BAK-dependent mitochondrial pathway. nih.gov | Activated caspase-9 and caspase-3. nih.gov |

| PTB Derivatives (B8, B14, B18) | MCF-7 (breast cancer) | Caspase-9-mediated pathway. researchgate.net | Induced early-stage apoptosis and G1 cell cycle arrest. researchgate.net |

| Compound 5k (pyrrolo[2,3-d]pyrimidine derivative) | HepG2 (liver cancer) | Upregulation of Bax and caspase-3; downregulation of Bcl-2. mdpi.com | Effect on cell death pathways leads to increased apoptosis and necrosis. mdpi.com |

| Compound 7m (pyrrolopyrazine derivative) | Panc-1 (pancreatic cancer) | Induction of apoptosis and sub-G1 cell cycle arrest. researchgate.net | Confirmed through Western blotting assay. researchgate.net |

| YF3-5 (matrine derivative) | A549 (lung cancer) | ROS generation. spandidos-publications.com | Induced apoptosis in 49.05% of cells at 100 µM concentration. spandidos-publications.com |

Enzyme Inhibition Mechanisms

A primary mechanism through which pyrrolopyrazine derivatives exert their biological effects is the inhibition of specific enzymes that are critical for cell function and survival. By binding to the active sites of these enzymes, they can disrupt signaling pathways, leading to outcomes such as reduced cell proliferation and increased apoptosis.

The pyrrolopyrazine scaffold is a well-established framework for the development of kinase inhibitors. researchgate.netontosight.ai Kinases are a large family of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. google.com Pyrrolopyrazine derivatives have been shown to inhibit a variety of kinases.

Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3): Certain pyrrolo[2,3-b]pyrazine derivatives demonstrate inhibitory activity against CDK1/cyclin B, CDK5/p25, and GSK-3. google.com Some derivatives show IC₅₀ values of less than 10 µM, with preferred compounds having IC₅₀ values below 5 µM for these kinases. google.com

Aurora Kinases: These kinases are key regulators of mitosis, and their inhibition is a target for cancer therapy. Pyrrolopyrazine derivatives are considered promising candidates for Aurora kinase inhibition. researchgate.net

Janus Kinases (JAKs) and Spleen Tyrosine Kinase (SYK): Pyrrolopyrazine derivatives have been developed as inhibitors of JAK and SYK, which are involved in inflammatory and allergy-induced diseases. google.com

Other Kinases: Research indicates that various pyrrolopyrazine derivatives can inhibit kinases such as EGFR, Her2, and VEGFR2, which are crucial for tumor growth and angiogenesis. mdpi.com For example, the pyrrolo[2,3-d]pyrimidine derivative 5k showed potent inhibition of EGFR, Her2, VEGFR2, and CDK2, with IC₅₀ values ranging from 40 to 204 nM. mdpi.com

| Derivative Class | Target Kinase(s) | Potency (IC₅₀) | Reference |

| Pyrrolo[2,3-b]pyrazines | CDK1/cyclin B, CDK5/p25, GSK-3 | < 10 µM | google.com |

| Pyrrolo[2,3-d]pyrimidines (e.g., 5k ) | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | mdpi.com |

| Pyrrolopyrazines | JAK, SYK | Not specified | google.com |

| Pyrrolopyrazines | Aurora Kinases | Not specified | researchgate.net |

The thioredoxin system, which includes thioredoxin reductase (TrxR), is a major cellular antioxidant and redox-regulating system. doi.orgnih.gov Inhibition of TrxR can lead to increased oxidative stress and induce cell death, making it a target for anticancer drugs. doi.orgnih.gov

While direct inhibition of TrxR by "2-(1H-pyrrol-1-yl)pyrazine" is not extensively documented, related heterocyclic and porphyrin compounds have been identified as potent TrxR inhibitors. doi.org A study identified protoporphyrin IX (PpIX) as a potent competitive inhibitor of TrxR1 with a Kᵢ value of 2.7 µM. doi.org Another compound, the pyrano[3,2-a]phenazine derivative CPUL-1 , was found to inhibit TrxR1 enzyme activity, leading to increased ROS levels and subsequent suppression of cancer cell proliferation and migration. nih.gov The discovery of a novel pyrrolopyrazine metabolite with potential TrxR inhibitory activity suggests this is a relevant mechanism for this class of compounds. massey.ac.nz

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone-modifying enzyme that plays a crucial role in gene expression regulation. nih.gov Its overexpression is linked to various cancers, making it a promising therapeutic target. nih.govrsc.org

Several series of pyrrolopyrazine derivatives have been designed as potent and reversible inhibitors of LSD1. nih.govnih.gov For example, 1H-pyrrolo[2,3-c]pyridin derivatives have been developed that show nanomolar enzymatic IC₅₀ values against LSD1. nih.govnih.gov Compound 46 (LSD1-UM-109) from one study was identified as a highly potent LSD1 inhibitor with an IC₅₀ of 3.1 nM. nih.gov This compound also effectively inhibited the growth of acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines. nih.gov Another promising compound, 23e , also showed a favorable pharmacokinetic profile and suppressed tumor growth in an AML xenograft model. nih.gov These inhibitors function by binding to the catalytic pocket of the enzyme. plos.org

| Compound/Series | Target | Potency (IC₅₀) | Cell Line Efficacy |

| Compound 46 (LSD1-UM-109) | LSD1 | 3.1 nM | MV4;11 (AML), MOLM-13 (AML), H1417 (SCLC) nih.gov |

| 1H-pyrrolo[2,3-c]pyridin derivatives (e.g., 23e ) | LSD1 | Nanomolar range | MV4-11 (AML), Kasumi-1 (AML), NCI-H526 (SCLC) nih.gov |

Enoyl-acyl carrier protein (ACP) reductase, encoded by the inhA gene in Mycobacterium tuberculosis, is a critical enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govmdpi.com Inhibition of InhA is a validated strategy for developing antitubercular agents. nih.govacsmedchem.org

Pyrrolyl pyrazoline carbaldehydes have been designed and synthesized as inhibitors of InhA. nih.govnih.gov Docking studies showed that compounds 4g and 4i fit well within the binding pocket of InhA, forming hydrogen bonds with key residues (MET98, TYR158) and the cofactor NAD+. nih.gov These compounds were subsequently evaluated for their antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov Another class, pyrrolidine (B122466) carboxamides, was also identified through high-throughput screening as a novel class of potent InhA inhibitors. acsmedchem.org

DNA Damage Induction

In addition to enzyme inhibition and apoptosis induction, some pyrrolopyrazine derivatives may exert their cytotoxic effects by directly interacting with and damaging DNA. mdpi.com The interaction of small molecules with the DNA double helix can inhibit or alter its function, a mechanism employed by many anticancer drugs. mdpi.com

Studies on novel 1,3-disubstituted pyrrolo[1,2-a]pyrazine derivatives showed that they could induce DNA damage in glioblastoma cells. researchgate.net Using the comet assay, a method for detecting DNA strand breaks, researchers found that lead compounds from this series caused significant DNA damage. researchgate.net Similarly, pyrrolo[3,4-d]pyridazinone derivatives have been studied for their interaction with DNA, as such interactions can be indicative of toxicity and potential therapeutic effect. mdpi.com

Reactive Oxygen Species (ROS) Modulation

The modulation of reactive oxygen species (ROS) is a critical mechanism through which chemical compounds can exert therapeutic effects. In the context of pyrrolopyrazine derivatives, their interaction with ROS is an area of active investigation. Some derivatives of piperlongumine, where a pyrazine (B50134) ring replaces the trimethoxyphenyl group, have been shown to up-regulate ROS levels, which contributes to their anti-proliferative effects on cancer cells. mdpi.com This suggests that the pyrazine moiety can play a role in mediating cellular oxidative stress.

Inflammation and oxidative stress are closely linked, as inflammatory processes can lead to the production of ROS. nih.gov These highly reactive molecules are implicated in a variety of pathological conditions. nih.gov The ability of certain pyrazine derivatives to modulate ROS production highlights their potential as therapeutic agents. mdpi.comnih.gov

Mechanistic Investigations of Neuroactive Properties

Pyrrolopyrazine derivatives have shown potential as neuroprotective and neuroactive agents, making them candidates for treating neurodegenerative diseases and other central nervous system (CNS) disorders. ontosight.aiontosight.ai The unique chemical structure of these compounds, often featuring a combination of a pyrrolopyrazine core with other functional groups, is thought to contribute to their effects on the CNS. ontosight.ai

Anticonvulsant Mechanisms

Several novel pyrrole[1,2-a]pyrazine derivatives have been synthesized and evaluated for their anticonvulsant activity in various animal models of epilepsy. nih.govresearchgate.netresearchgate.net Some of these compounds have demonstrated significant seizure protection in tests such as the maximal electroshock seizure (MES), subcutaneous metrazol seizure (scMET), and 6 Hz seizure models. nih.govresearchgate.netresearchgate.net The stereochemistry and conformational preferences of the pyrrolo[1,2-a]pyrazine core have been identified as critical factors influencing their in vivo pharmacological activity. nih.govresearchgate.net

Interestingly, the mechanism of anticonvulsant action for some of these synthesized agents is likely not through the inhibition of voltage-dependent sodium (Na+) channels. nih.govresearchgate.net Further research has pointed towards the involvement of other pathways, such as the histidine metabolism pathway, in the regulation of seizures. mdpi.com For instance, imbalances in purine (B94841) metabolism can disrupt neurotransmitter regulation and neuronal energy supply, leading to abnormal brain electrical activities. mdpi.com

Receptor Antagonism (e.g., mGluR5)

The metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has been implicated in a range of CNS disorders. researchgate.net A series of pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and selective non-competitive antagonists of mGluR5. researchgate.netnih.gov These compounds offer a novel structural scaffold for the development of mGluR5 antagonists and may provide new insights into the substitution patterns tolerated by this receptor. researchgate.netnih.gov The development of such antagonists is a significant area of research for potential treatments of conditions like anxiety, depression, and pain. researchgate.net

Other Investigated Biological Mechanisms

Beyond their neuroactive properties, pyrrolopyrazine derivatives have been investigated for other important biological activities.

Antioxidant Mechanisms

Many pyrazine and pyrrolopyrazine derivatives have been reported to possess antioxidant properties. researchgate.netmdpi.com These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. The antioxidant activity of these derivatives is a key aspect of their therapeutic potential, as oxidative stress is a contributing factor to many diseases. smolecule.com Research has shown that some derivatives exhibit considerable antioxidant activity even at low concentrations. smolecule.com

Anti-inflammatory Mechanisms

The anti-inflammatory properties of pyrrolopyrazine derivatives have also been a subject of study. researchgate.netontosight.aiontosight.ai Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways. For example, some paeonol (B1678282) derivatives containing a pyrazine structure have demonstrated significant inhibitory activity against nitric oxide (NO) overexpression in macrophages, a key process in inflammation. mdpi.com The mechanism of action for some of these compounds involves their ability to form hydrogen bonds with biological molecules, thereby modulating their activity.

Insect Feeding Deterrent Activity

The insect feeding deterrent properties of pyrrolopyrazine derivatives have been a subject of significant scientific inquiry, largely spurred by the discovery of peramine (B34533), a naturally occurring pyrrolopyrazine alkaloid. Peramine, produced by the fungal endophyte Epichloë festucae in perennial ryegrass (Lolium perenne), is a potent feeding deterrent against the Argentine stem weevil (Listronotus bonariensis), a major pasture pest. massey.ac.nzresearchgate.net Research indicates that peramine deters both adult and larval feeding of this insect at concentrations as low as 0.1 µg/g and 10 µg/g, respectively. nih.gov The presence of peramine in ryegrass is a critical factor in the plant's defense against this herbivore. massey.ac.nz

Investigations into the structure-activity relationship of peramine and its synthetic analogues have revealed that the pyrrolopyrazine ring system is a key structural feature for the observed feeding deterrent activity. massey.ac.nznih.gov While the propylguanidinyl side chain of peramine is important for its high level of activity, studies on various synthetic analogues have shown that modifications to this core structure can still result in compounds with notable, albeit sometimes reduced, antifeedant properties. massey.ac.nz

For instance, studies on simplified analogues of peramine have provided valuable insights into the structural requirements for feeding deterrence. A simple heterocyclic lactam analogue was found to be inactive on its own. massey.ac.nz However, N-methylation of this lactam resulted in a compound that exhibited some antifeedant activity, as did a brominated version of the lactam and an unsaturated lactam analogue. massey.ac.nz These findings suggest that while the fundamental pyrrolopyrazine scaffold is essential, specific substitutions can modulate the biological activity. Conversely, certain modifications, such as replacing the core with a different ring system like in cycloprolylarginine, led to a loss of activity, further emphasizing the importance of the pyrrolopyrazine moiety. massey.ac.nz

The following table summarizes the feeding deterrent activity of peramine and several of its analogues against the Argentine stem weevil (Listronotus bonariensis), highlighting the impact of structural modifications on their biological function.

| Compound Name | Structure | Insect Species | Activity Level | Source |

| Peramine | Pyrrolopyrazine with propylguanidinyl side chain | Listronotus bonariensis (Argentine stem weevil) | High | massey.ac.nznih.gov |

| N-methyl lactam analogue | N-methylated simple lactam | Listronotus bonariensis | Some | massey.ac.nz |

| Bromolactam analogue | Brominated simple lactam | Listronotus bonariensis | Some | massey.ac.nz |

| Unsaturated lactam analogue | Lactam with unsaturation | Listronotus bonariensis | Some | massey.ac.nz |

| Simple heterocyclic lactam | Simplified lactam core | Listronotus bonariensis | Inactive | massey.ac.nz |

| Cycloprolylarginine | Different ring system | Listronotus bonariensis | Inactive | massey.ac.nz |

| 6-methyl-1H-pyrrolo[2,3-c]pyrazin-7(6H)-one | Isomeric pyrrolopyrazine ring system | Listronotus bonariensis | Inactive | massey.ac.nz |

This interactive table allows for a clear comparison of the antifeedant effects of different pyrrolopyrazine derivatives, underscoring the specific structural elements that contribute to their activity.

Structure Activity Relationship Sar Studies of Pyrrolopyrazine Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of pyrrolopyrazine derivatives can be significantly modulated by the nature and position of various substituents on the core ring system. vulcanchem.comontosight.ai These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

Research has shown that substitutions at specific positions on the pyrrolopyrazine scaffold can dramatically alter the pharmacological outcome. vulcanchem.com For instance, in a series of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, the introduction of a methyl group at the R1 position was chosen to potentially enhance metabolic stability. nih.gov The activity of these compounds was also found to be dependent on the R2 substituent, with ethyl and propyl chains leading to increased potency compared to a methyl group or no substituent at all. nih.gov Conversely, larger substituents like phenyl or cyclopentyl resulted in a significant decrease in potency. nih.gov

In another study on 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives, the presence of a carboxylic group at an appropriate distance from the pyrrolopyridine core was identified as important for their activity as aldose reductase inhibitors. nih.gov Derivatives with a shorter carboxylic acid chain were found to be more potent inhibitors than those with propionic or iso-propionic acid chains. nih.gov

The type of substituent also plays a critical role. For example, in the context of antioxidant activity, electron-donating groups, such as a methoxy (B1213986) group (-OCH₃) at the C3 position, can enhance radical scavenging capabilities. In contrast, for antimicrobial activity, bulky substituents like benzyl (B1604629) groups can improve the molecule's ability to penetrate the bacterial membrane.

The position of the substituent on an aromatic ring attached to the pyrrolopyrazine core can also be a determining factor. For certain anticonvulsant pyrrolo[1,2-a]pyrazine (B1600676) derivatives, high activity in some preclinical models was associated with meta-substituted analogs. researchgate.net However, the efficacy in other models was only marginally affected by the orientation of substituents in the phenyl moiety. researchgate.net

These findings underscore the importance of systematic exploration of substituent effects in the rational design of new pyrrolopyrazine-based therapeutic agents. vulcanchem.com

Table 1: Impact of Substituents on the Biological Activity of Pyrrolopyrazine Derivatives

| Scaffold | Substituent & Position | Observed Biological Activity | Key Finding |

| Pyrrolo[3,4-c]pyridine-1,3-dione | R2: Ethyl, Propyl | Increased Potency nih.gov | Small alkyl chains at R2 enhance activity compared to larger groups. nih.gov |

| 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione | Short chain carboxylic acid | Potent Aldose Reductase Inhibition nih.gov | The distance of the acidic group from the core is crucial for activity. nih.gov |

| Pyrrolopyrazine Core | C3: -OCH₃ (Electron-donating) | Enhanced Antioxidant Activity | Electron-donating groups can improve radical scavenging. |

| Pyrrolopyrazine Core | Bulky groups (e.g., Benzyl) | Improved Antimicrobial Activity | Bulky substituents may enhance bacterial membrane penetration. |

| Pyrrolo[1,2-a]pyrazine | Meta-substituted phenyl | High Anticonvulsant Activity (in some models) researchgate.net | Substituent position on the phenyl ring influences anticonvulsant efficacy. researchgate.net |

Stereochemical Influence on Pharmacological Efficacy

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. For pyrrolopyrazine derivatives, the stereochemical configuration is a critical determinant of their in vivo efficacy. researchgate.netresearchgate.net

Several studies have highlighted the significance of stereochemistry in the biological activity of these compounds. For instance, research on chiral derivatives of pyrrolo[1,2-a]pyrazine for anticonvulsant activity revealed a critical influence of the stereochemistry and conformational preferences of the pyrrolo[1,2-a]pyrazine core on their pharmacological effects. researchgate.netresearchgate.net A preliminary SAR study identified that the (S,S) absolute configuration at the stereogenic centers was a necessary structural pattern for high anticonvulsant activity. researchgate.net

Similarly, in a series of 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives tested for their activity against the Respiratory Syncytial Virus (RSV), the S-enantiomer of the tested compounds was found to be the active form. nih.gov This demonstrates that for a given chemical structure, one enantiomer can be significantly more active than the other, or even solely responsible for the observed biological effect.

Table 2: Influence of Stereochemistry on the Activity of Pyrrolopyrazine Derivatives

| Compound Series | Stereochemical Feature | Biological Activity | Key Finding |

| Chiral Pyrrolo[1,2-a]pyrazine Derivatives | (S,S) absolute configuration researchgate.net | High Anticonvulsant Activity researchgate.net | Specific stereoisomers are essential for potent anticonvulsant effects. researchgate.net |

| 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one Derivatives | S-enantiomer nih.gov | Active against Respiratory Syncytial Virus (RSV) nih.gov | The biological activity is enantiomer-specific. nih.gov |

Pharmacophore Elucidation and Design Principles

Pharmacophore modeling is a fundamental strategy in drug design that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. drugdesign.org For pyrrolopyrazine derivatives, elucidating the pharmacophore is a key step in designing new and more effective therapeutic agents. researchgate.net